

# Application Note: High-Resolution Mass Spectrometry for Apixaban Metabolite Identification

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Compound of Interest		
Compound Name:	Apixaban	
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#### Introduction

Apixaban is an oral, direct, and highly selective factor Xa inhibitor used for the prevention and treatment of thromboembolic events.[1][2] Understanding the metabolic fate of apixaban is crucial for a comprehensive assessment of its efficacy and safety profile. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for the detection and structural elucidation of drug metabolites.[3] This application note provides a detailed protocol for the identification of apixaban metabolites in human plasma using LC-HRMS, along with data presentation guidelines and visualization of key experimental workflows and metabolic pathways.

**Apixaban** is metabolized in humans primarily through O-demethylation and hydroxylation, followed by sulfation of the hydroxylated O-demethyl metabolite.[4] The major circulating metabolite in human plasma is O-demethyl **apixaban** sulfate.[4] This document outlines the necessary steps to identify these and other minor metabolites, providing researchers with a robust methodology for their own studies.

# **Experimental Protocols**

Sample Preparation: Protein Precipitation



Protein precipitation is a straightforward and effective method for extracting **apixaban** and its metabolites from plasma samples.[1]

#### Materials:

- Human plasma containing apixaban and its metabolites
- Apixaban and available metabolite reference standards
- Methanol (LC-MS grade)[1]
- Internal Standard (IS) solution (e.g., apixaban-d7 in methanol, 1 μg/mL)[1]
- Microcentrifuge tubes (1.5 mL)
- Centrifuge

#### Protocol:

- Thaw frozen plasma samples at room temperature.
- Vortex the plasma samples briefly to ensure homogeneity.
- Pipette 100 μL of plasma into a 1.5 mL microcentrifuge tube.
- Add 50 μL of the internal standard solution to the plasma sample.
- Add 450 μL of cold methanol (4°C) to the sample to precipitate proteins.[1]
- Vortex the mixture vigorously for 5 minutes.[1]
- Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
- Carefully transfer the supernatant to a clean vial for LC-HRMS analysis.[1]

# **Liquid Chromatography**

#### Instrumentation:



• An ultra-high-performance liquid chromatography (UHPLC) system.

#### LC Conditions:

- Column: A C18 reversed-phase column is suitable, for example, a Thermo Hypersil Gold C18 column (150 x 2.1 mm, 1.9 μm).[1]
- Mobile Phase A: 2.5 mM ammonium formate in water with 0.1% formic acid (pH 3.0).[1]
- Mobile Phase B: Methanol with 0.1% formic acid.[1]
- Flow Rate: 0.35 mL/min.[1]
- Column Temperature: 40°C.[1]
- Autosampler Temperature: 10°C.[1]
- Injection Volume: 5-10 μL.
- Gradient Elution:
  - o 0-0.5 min: 10% B
  - o 0.5-5.0 min: 10-90% B
  - 5.0-6.0 min: 90% B
  - 6.0-6.1 min: 90-10% B
  - 6.1-8.0 min: 10% B

# **High-Resolution Mass Spectrometry**

#### Instrumentation:

 A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

#### MS Conditions:



- Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
- Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM).
- Full Scan Mass Range: m/z 100-1000.
- Resolution: ≥ 60,000 FWHM.
- Collision Energy: Ramped collision energy (e.g., 10-40 eV) for dd-MS2 to obtain comprehensive fragment ion spectra.
- Data Acquisition: Acquire data in centroid mode.

## **Data Presentation**

The identification of metabolites is based on accurate mass measurements, isotopic pattern analysis, and fragmentation patterns. The results should be summarized in a clear and concise table. While comprehensive quantitative data on the relative abundance of all **apixaban** metabolites is not readily available in the literature, a qualitative and semi-quantitative analysis can be presented.

Table 1: Identified Metabolites of Apixaban in Human Plasma



Metabolit e ID	Proposed Biotransf ormation	Theoretic al m/z [M+H]+	Measured m/z [M+H]+	Mass Error (ppm)	Key Fragment Ions (m/z)	Relative Abundan ce
M0 (Apixaban)	Parent Drug	460.1983	460.1981	-0.4	443.1717, 281.1292, 246.1130	Major
M1	O- demethylati on	446.1826	446.1824	-0.4	429.1560, 281.1292, 232.0972	Minor
M2	Hydroxylati on	476.1932	476.1930	-0.4	459.1666, 297.1241, 246.1130	Minor
M3	O- demethylati on + Sulfation	526.1398	526.1395	-0.6	446.1824, 429.1560	Major Circulating Metabolite

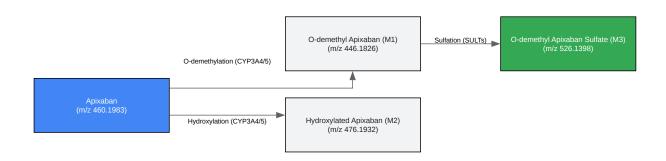
Note: The m/z values and relative abundance are representative and may vary depending on experimental conditions. The identification of M3, O-demethyl **apixaban** sulfate, as the major circulating metabolite is supported by literature.[4]

# **Visualizations**

# **Apixaban Metabolism Pathway**

The metabolic transformation of **apixaban** primarily involves Phase I and Phase II reactions. The following diagram illustrates the key metabolic pathways.





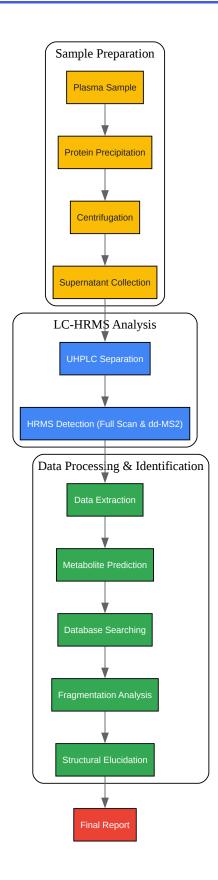
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Caption: Key metabolic pathways of Apixaban.

# **Experimental Workflow for Apixaban Metabolite Identification**

The overall experimental workflow for identifying **apixaban** metabolites from plasma samples is depicted below.





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Caption: Experimental workflow for metabolite identification.



# Conclusion

This application note provides a comprehensive and detailed protocol for the identification of **apixaban** metabolites using high-resolution mass spectrometry. The described methods for sample preparation, liquid chromatography, and mass spectrometry, combined with the structured approach to data presentation and visualization, offer a robust framework for researchers in drug development and related fields. By following these protocols, scientists can effectively characterize the metabolic profile of **apixaban**, contributing to a deeper understanding of its pharmacology.

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